molecular formula C32H31ClN6O3 B611990 Pyrotinib CAS No. 1269662-73-8

Pyrotinib

カタログ番号 B611990
CAS番号: 1269662-73-8
分子量: 583.089
InChIキー: SADXACCFNXBCFY-IYNHSRRRSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyrotinib is an irreversible dual pan-ErbB receptor tyrosine kinase inhibitor developed for the treatment of HER2-positive advanced solid tumours . It belongs to the class of organic compounds known as 4-aminoquinolines .


Synthesis Analysis

Pyrotinib is an orally administered irreversible dual pan-ErbB TKI developed by Shanghai Hengrui Pharmaceutical . Jiangsu Hengrui Medicine owns a patent application covering the method of preparation and pharmaceutical uses of 3-cyanoquinolone derivatives .


Molecular Structure Analysis

The molecular formula of Pyrotinib is C32H31ClN6O3 . It belongs to the class of organic compounds known as 4-aminoquinolines .


Physical And Chemical Properties Analysis

The molecular weight of Pyrotinib is 583.1 g/mol . It is an orally bioavailable, dual kinase inhibitor of the epidermal growth factor receptor (EGFR or HER-1) and the human epidermal growth factor receptor 2 (ErbB2 or HER-2), with potential antineoplastic activity .

科学的研究の応用

Treatment of HER2-Positive Breast Cancer

Pyrotinib is an irreversible tyrosine-kinase inhibitor (TKI) of the pan-ErbB receptor and has been shown to be clinically effective for the treatment of HER2-positive breast cancer in metastatic and neoadjuvant settings . Compared with widely used monoclonal antibodies, small-molecule TKIs like Pyrotinib have unique advantages including oral administration, favorable penetration of the blood-brain barrier for brain metastatic breast cancer, and reduced cardiotoxicity .

Treatment of Advanced Lung Adenocarcinoma with HER2 Mutations

Pyrotinib has shown promising efficacy in the treatment of advanced lung adenocarcinoma with HER2 mutations . In a multicenter, single-arm, phase II trial, Pyrotinib produced an objective response rate (ORR) of 19.2%, with a median progression-free survival (PFS) of 5.6 months, and a median overall survival (OS) of 10.5 months . The most common treatment-related adverse event was diarrhea .

Treatment of Non-Small Cell Lung Cancer (NSCLC)

Pyrotinib has shown clinical benefit and low toxicity in treatment-naive, HER2-mutant non-small cell lung cancer . This suggests that Pyrotinib could be a potential first-line treatment option for patients with this type of cancer .

Biomarker Association with Progression-Free Survival

There is ongoing research to understand the association of biomarkers with progression-free survival in patients treated with Pyrotinib . This could potentially help in predicting the response to Pyrotinib treatment in different patients .

Real-World Effectiveness and Safety

Real-world studies are crucial to understand the effectiveness and safety of a drug outside of clinical trials. A real-world retrospective study has been conducted to understand the effectiveness and safety of Pyrotinib-based therapy in patients with HER2-positive metastatic breast cancer .

Resistance Mechanism to Pyrotinib

Understanding the resistance mechanism to a drug is crucial for improving its efficacy. Research is being conducted to understand the potential resistance mechanism to Pyrotinib in advanced NSCLC carrying HER2 mutations .

作用機序

Target of Action

Pyrotinib is a novel irreversible pan-ErbB receptor tyrosine kinase inhibitor . It primarily targets the human epidermal growth factor receptors HER1, HER2, and HER4 . These receptors play a crucial role in the regulation of cell growth and differentiation .

Mode of Action

Upon oral administration, pyrotinib binds to and inhibits both EGFR and HER2 . This results in the inhibition of tumor growth and angiogenesis, and tumor regression in EGFR/HER2-expressing tumor cells . Pyrotinib can covalently bind to the adenosine triphosphate binding sites of HER family proteins in the intracellular kinase region, preventing the formation of homodimers/heterodimers of HER family proteins .

Biochemical Pathways

Pyrotinib inhibits signaling via the RAS/RAF/MEK/MAPK and PI3K/AKT pathways . These pathways are crucial for cell proliferation and survival. By inhibiting these pathways, pyrotinib can effectively suppress the proliferation, migration, and invasion of cancer cells .

Pharmacokinetics

Pyrotinib’s in vivo clearance relies heavily on cytochrome P450 3A4 (CYP3A4) activity . Physiologically based pharmacokinetic (PBPK) modeling has been used to predict CYP3A4-based drug interactions of pyrotinib . According to model predictions, coadministration with typical potent or moderate CYP3A4 perpetrators increases pyrotinib concentration by over sixfold .

Result of Action

Pyrotinib has shown promising efficacy in inhibiting the growth of cancer cells both in vitro and in vivo . It has been found to significantly promote apoptosis and inhibit the proliferation of cancer cells . Moreover, pyrotinib has been shown to trigger HER2 degradation within the proteasome by promoting ubiquitination and dissociation from HSP90 .

Action Environment

Environmental factors such as co-administration with other drugs can significantly influence the action, efficacy, and stability of pyrotinib . For instance, co-administration with CYP3A4 perpetrators can dramatically increase pyrotinib exposure .

Safety and Hazards

The most common adverse events of Pyrotinib are diarrhea, nausea, and vomiting . The only ≥ grade 3 treatment-related toxicity was diarrhea . Prophylactic anti-diarrhea treatment was introduced to facilitate the continuation of pyrotinib .

将来の方向性

There are ongoing clinical trials for Pyrotinib, findings of which may soon be available . It will be crucial in the future to find a way to selectively target ΔNp63 or its downstream master regulators, such as PI3K or CD44v6 . Despite that pyrotinib, a new HER2 inhibitor, has led to dramatic improvements in prognosis, the efficacy of pyrotinib monotherapy remains largely restricted due to its acquired resistance .

特性

IUPAC Name

(E)-N-[4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-3-cyano-7-ethoxyquinolin-6-yl]-3-[(2R)-1-methylpyrrolidin-2-yl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H31ClN6O3/c1-3-41-30-17-27-25(16-28(30)38-31(40)12-10-24-8-6-14-39(24)2)32(21(18-34)19-36-27)37-22-9-11-29(26(33)15-22)42-20-23-7-4-5-13-35-23/h4-5,7,9-13,15-17,19,24H,3,6,8,14,20H2,1-2H3,(H,36,37)(H,38,40)/b12-10+/t24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SADXACCFNXBCFY-IYNHSRRRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)C=CC5CCCN5C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)/C=C/[C@H]5CCCN5C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H31ClN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

583.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1269662-73-8
Record name SHR-1258
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1269662738
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrotinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14993
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PYROTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJN36EQM0H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。